molecular formula C14H15NO B13411171 1-(2,3,4,9-Tetrahydro-1H-carbazol-5-YL)ethan-1-one CAS No. 80053-42-5

1-(2,3,4,9-Tetrahydro-1H-carbazol-5-YL)ethan-1-one

Cat. No.: B13411171
CAS No.: 80053-42-5
M. Wt: 213.27 g/mol
InChI Key: RXKUJAWYMJTVNN-UHFFFAOYSA-N
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Description

1-(2,3,4,9-Tetrahydro-1H-carbazol-5-YL)ethan-1-one is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, dyes, and organic electronics. This particular compound is known for its unique structure, which includes a carbazole core with an ethanone group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4,9-Tetrahydro-1H-carbazol-5-YL)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine hydrochloride with 1,3-cyclohexanedione in the presence of an acid catalyst such as trifluoroacetic acid . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the carbazole core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4,9-Tetrahydro-1H-carbazol-5-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

1-(2,3,4,9-Tetrahydro-1H-carbazol-5-YL)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,3,4,9-Tetrahydro-1H-carbazol-5-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial activity . The exact molecular targets and pathways can vary based on the specific application and derivative of the compound.

Comparison with Similar Compounds

1-(2,3,4,9-Tetrahydro-1H-carbazol-5-YL)ethan-1-one can be compared with other similar carbazole derivatives, such as:

  • 1,2,3,4-Tetrahydrocarbazole
  • 2,3,4,9-Tetrahydro-1H-carbazol-1-one
  • 1,2,3,9-Tetrahydro-4(H)-carbazol-4-one

Uniqueness: The uniqueness of this compound lies in its specific structure, which includes an ethanone group attached to the carbazole core. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

CAS No.

80053-42-5

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-(6,7,8,9-tetrahydro-5H-carbazol-4-yl)ethanone

InChI

InChI=1S/C14H15NO/c1-9(16)10-6-4-8-13-14(10)11-5-2-3-7-12(11)15-13/h4,6,8,15H,2-3,5,7H2,1H3

InChI Key

RXKUJAWYMJTVNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C3=C(CCCC3)NC2=CC=C1

Origin of Product

United States

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